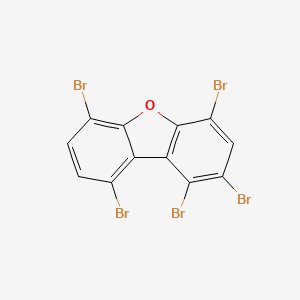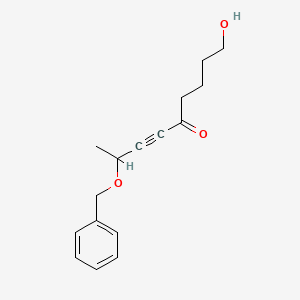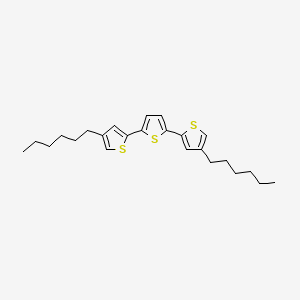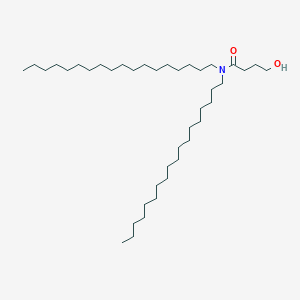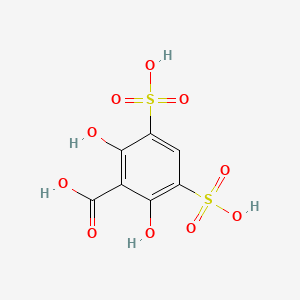methyl}benzene-1,3-diol CAS No. 192989-04-1](/img/structure/B12575140.png)
4-{[4-(Dimethylamino)phenyl](hydroxy)methyl}benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-(Dimethylamino)phenylmethyl}benzene-1,3-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a dimethylamino group and a hydroxy-substituted methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(Dimethylamino)phenylmethyl}benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with resorcinol under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-(Dimethylamino)phenylmethyl}benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-{4-(Dimethylamino)phenylmethyl}benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{4-(Dimethylamino)phenylmethyl}benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the dimethylamino group and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure with two hydroxyl groups on the benzene ring.
Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups in the para position.
Uniqueness
4-{4-(Dimethylamino)phenylmethyl}benzene-1,3-diol is unique due to the presence of the dimethylamino group and the hydroxy-substituted methyl group, which confer distinct chemical and biological properties compared to other dihydroxybenzenes
Properties
CAS No. |
192989-04-1 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-hydroxymethyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H17NO3/c1-16(2)11-5-3-10(4-6-11)15(19)13-8-7-12(17)9-14(13)18/h3-9,15,17-19H,1-2H3 |
InChI Key |
FQCKCPNWUUFKJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
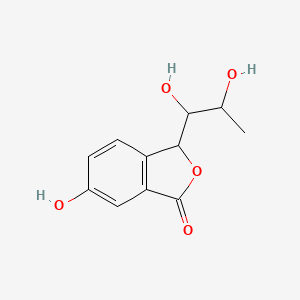
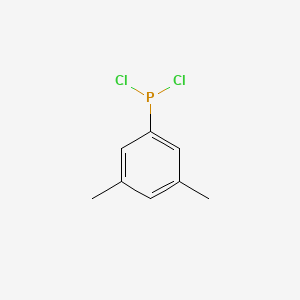
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
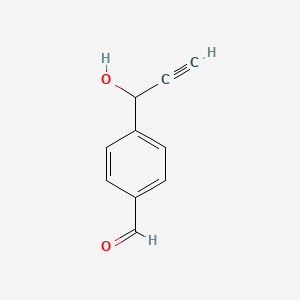
![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)
![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)
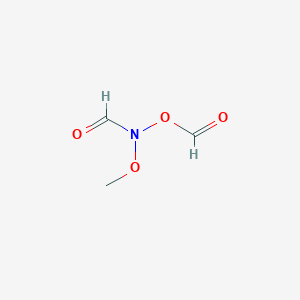
![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
